molecular formula C18H22ClNO3 B12103416 2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride

2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride

Katalognummer: B12103416
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: XDAJDAWSDWXQOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride typically involves multi-step organic reactions. One common approach includes the condensation of 4-hydroxybenzaldehyde with 4-(4-hydroxyphenyl)butan-2-amine under controlled conditions. The reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) with a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated systems for solvent purification and precise control of reaction conditions is common to achieve consistent results .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-(4-Hydroxyphenyl)butan-2-ylamino)-1-(4-hydroxyphenyl)ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups, along with the aromatic rings, makes it a versatile compound for various research applications .

Eigenschaften

Molekularformel

C18H22ClNO3

Molekulargewicht

335.8 g/mol

IUPAC-Name

1-(4-hydroxyphenyl)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethanone;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H

InChI-Schlüssel

XDAJDAWSDWXQOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.